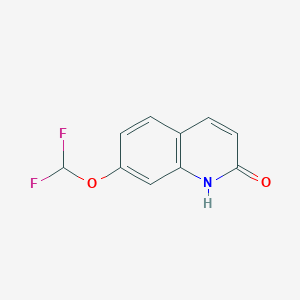

7-(Difluoromethoxy)-2-hydroxyquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical and Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Fluorescence Quenching Probe

7-Hydroxyquinoline (7-HQ) has been found to be effective in fluorescence quenching when sensing trivalent cations in an aqueous environment. Its capacity for fast proton transfer in the first excited state and high quenching constants make it a potential candidate for real-world applications in detecting specific metal ions (Mehata, 2021).

Tautomerism Studies

Research has shown that 7-HQ exists as both enol and keto/zwitterion tautomers, the balance of which is influenced by the solvent used. In water, for example, the absorbance spectrum of 7-HQ displays characteristics of both tautomers. This property of 7-HQ makes it a valuable probe for detecting water in the nanocavities of macromolecules (Al-Lawatia et al., 2011).

Luminescence and Magnetic Properties

7-Hydroxyquinoline derivatives have been used to synthesize complexes that exhibit interesting luminescence and magnetic properties. These properties are particularly evident in certain complexes which show characteristic luminescence or demonstrate magnetic relaxation behavior, making them of interest in materials science (Wang et al., 2016).

Antioxidative/Prooxidative Effects

The structure and distribution of 7-Hydroxyquinoline derivatives impact their antioxidative or prooxidative effects. This relationship is crucial for understanding the potential use of these compounds in medical and biological applications, such as antitumor drugs (Liu et al., 2002).

Metal Ion Sensing

8-Hydroxyquinoline derivatives, closely related to 7-Hydroxyquinoline, have been developed as selective sensors for metal ions like Hg(2+), exhibiting significant fluoroionophoric properties. Such compounds are valuable in environmental monitoring and chemical analysis (Moon et al., 2004).

Proton Relay Systems

7-Hydroxyquinoline-8-carboxylic acid, a compound related to 7-Hydroxyquinoline, has been studied for its ability to undergo excited-state intramolecular double proton transfer, indicating its potential as a proton relay system. Such characteristics are significant in the study of chemical kinetics and molecular dynamics (Tang et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

7-(difluoromethoxy)-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c11-10(12)15-7-3-1-6-2-4-9(14)13-8(6)5-7/h1-5,10H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDATMHMWLFZLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)N2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-acetyl-2-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2576704.png)

![5-chloro-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2576707.png)

![2-({[4-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine](/img/structure/B2576709.png)

![4-chloro-2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}phenol](/img/structure/B2576712.png)

![5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B2576724.png)